molecular formula C9H14Cl2N2O2 B6225305 (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride CAS No. 2770353-50-7

(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride

Cat. No. B6225305
CAS RN: 2770353-50-7
M. Wt: 253.1
InChI Key:
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Description

(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride, otherwise known as D-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride or D-2-PMPA dihydrochloride, is a synthetic compound used in a variety of scientific research applications. It is a derivative of the amino acid L-2-amino-3-methylpropanoic acid (L-2-PMPA) and has a wide range of biochemical and physiological effects. This article will discuss the synthesis method of D-2-PMPA dihydrochloride, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and provide a list of potential future directions.

Scientific Research Applications

D-2-PMPA dihydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme glutamate decarboxylase (GAD), which is involved in the synthesis of the neurotransmitter γ-aminobutyric acid (GABA). It has also been used as a substrate for the enzyme glutamate transporter (GluT), which is involved in the transport of glutamate across cell membranes. Additionally, it has been used as a substrate for the enzyme glutamine synthetase (GS), which is involved in the synthesis of glutamine.

Mechanism of Action

The mechanism of action of D-2-PMPA dihydrochloride is not fully understood. However, it is believed to act as an inhibitor of the enzyme glutamate decarboxylase (GAD), which is involved in the synthesis of GABA. Additionally, it is believed to act as an inhibitor of the enzyme glutamate transporter (GluT), which is involved in the transport of glutamate across cell membranes. Finally, it is believed to act as an inhibitor of the enzyme glutamine synthetase (GS), which is involved in the synthesis of glutamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of D-2-PMPA dihydrochloride are not fully understood. However, it is believed to have an inhibitory effect on the synthesis and transport of GABA, glutamate, and glutamine. Additionally, it is believed to have an inhibitory effect on the activity of the enzyme glutamate decarboxylase (GAD). This could potentially lead to changes in the levels of these neurotransmitters in the brain, which could lead to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

The use of D-2-PMPA dihydrochloride in lab experiments has several advantages. It is a relatively stable compound that can be easily synthesized and stored for long periods of time. Additionally, it is a relatively non-toxic compound and is not known to have any adverse effects on humans or animals.
However, there are also some limitations to its use in lab experiments. It is not a naturally occurring compound, so it cannot be used to study the effects of naturally occurring neurotransmitters. Additionally, its effects on the levels of neurotransmitters in the brain are not well understood, so it cannot be used to study the effects of these neurotransmitters on behavior and cognition.

Future Directions

There are several potential future directions for research on D-2-PMPA dihydrochloride. These include further investigation into its mechanism of action, its effects on the levels of neurotransmitters in the brain, and its potential therapeutic applications. Additionally, further research into its potential toxicity and side effects could be beneficial. Finally, further research into its potential use as a drug to treat neurological disorders could be beneficial.

Synthesis Methods

D-2-PMPA dihydrochloride can be synthesized through a series of chemical reactions. The first step involves the reaction of (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride with a reagent such as N-chlorosuccinimide (NCS) in an organic solvent such as dimethylformamide (DMF). This reaction produces N-chloro-(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride, which can then be reacted with a secondary amine such as pyridine to form N-chloro-2-{[(pyridin-2-yl)methyl]amino}propanoic acid. This compound can then be treated with a strong base such as sodium hydroxide to form the desired product, D-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride involves the reaction of pyridine-2-carboxaldehyde with (R)-2-aminopropanoic acid to form the intermediate (2R)-2-{[(pyridin-2-yl)methyl]amino}propanal. This intermediate is then reduced to (2R)-2-{[(pyridin-2-yl)methyl]amino}propanol, which is subsequently oxidized to the final product, (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid. The dihydrochloride salt is then formed by reacting the acid with hydrochloric acid.", "Starting Materials": [ "Pyridine-2-carboxaldehyde", "(R)-2-aminopropanoic acid", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrogen peroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-2-carboxaldehyde is reacted with (R)-2-aminopropanoic acid in the presence of sodium borohydride and acetic acid to form the intermediate (2R)-2-{[(pyridin-2-yl)methyl]amino}propanal.", "Step 2: The intermediate (2R)-2-{[(pyridin-2-yl)methyl]amino}propanal is reduced to (2R)-2-{[(pyridin-2-yl)methyl]amino}propanol using sodium borohydride and acetic acid.", "Step 3: (2R)-2-{[(pyridin-2-yl)methyl]amino}propanol is oxidized to (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid using hydrogen peroxide and sodium hydroxide.", "Step 4: The final product, (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid, is reacted with hydrochloric acid to form the dihydrochloride salt." ] }

CAS RN

2770353-50-7

Product Name

(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride

Molecular Formula

C9H14Cl2N2O2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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